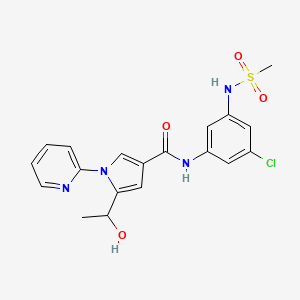

Dhx9-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H19ClN4O4S |

|---|---|

Molecular Weight |

434.9 g/mol |

IUPAC Name |

N-[3-chloro-5-(methanesulfonamido)phenyl]-5-(1-hydroxyethyl)-1-pyridin-2-ylpyrrole-3-carboxamide |

InChI |

InChI=1S/C19H19ClN4O4S/c1-12(25)17-7-13(11-24(17)18-5-3-4-6-21-18)19(26)22-15-8-14(20)9-16(10-15)23-29(2,27)28/h3-12,23,25H,1-2H3,(H,22,26) |

InChI Key |

SRFBAIRGLATLGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CN1C2=CC=CC=N2)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

DHX9-IN-15: A Technical Overview of Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement and binding affinity of DHX9-IN-15, a potent inhibitor of the DExH-Box Helicase 9 (DHX9). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a comprehensive understanding for researchers in drug discovery and development.

Executive Summary

DHX9 is a crucial enzyme involved in various cellular processes, including DNA replication, transcription, and translation. Its dysregulation has been implicated in several cancers, making it an attractive therapeutic target. This compound has emerged as a specific inhibitor of DHX9. This guide consolidates the publicly available data on its interaction with its target, DHX9, providing a foundational resource for further investigation and development.

Quantitative Data

Quantitative assessment of an inhibitor's potency and binding characteristics is fundamental to drug development. The following tables summarize the available data for this compound and other relevant DHX9 inhibitors for comparative purposes.

Table 1: Target Engagement of this compound

| Compound | Assay Type | Value | Cell Line | Source |

| This compound | Cellular Target Engagement | EC50: 0.232 µM | Not Specified | [1][2] |

Table 2: Biochemical and Binding Data of Select DHX9 Inhibitors (for reference)

| Compound | Assay Type | Value | Notes | Source |

| DHX9-IN-5 | Biochemical | IC50: 4.3 nM | Not Specified | [2] |

| DHX9-IN-7 | Cellular Target Engagement | EC50: 0.105 µM | Not Specified | [1][2] |

| DHX9-IN-9 | Cellular Target Engagement | EC50: 0.0177 µM | Not Specified | [1] |

| DHX9-IN-11 | Cellular Target Engagement | EC50: 0.0838 µM | Not Specified | [1] |

| DHX9-IN-16 | Cellular Target Engagement | EC50: 0.125 µM | Not Specified | [2] |

| DHX9-IN-17 | Cellular Target Engagement | EC50: 0.161 µM | Not Specified | [1] |

Note: At the time of this report, specific biochemical IC50 and binding affinity (Kd) values for this compound are not publicly available. The data for other DHX9 inhibitors are provided for context and to illustrate the range of potencies observed for compounds targeting DHX9.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the general protocols for key assays used to characterize DHX9 inhibitors.

DHX9 ATPase Activity Assay

This biochemical assay measures the ability of an inhibitor to block the ATP hydrolysis activity of DHX9, which is essential for its helicase function.

Principle: The assay quantifies the amount of ADP produced from ATP by DHX9. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production through a luminescent signal.

General Protocol:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20).

-

Add recombinant human DHX9 protein to the wells of a 384-well plate.

-

Add the test compound (e.g., this compound) at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a solution containing a DHX9 substrate (e.g., a specific RNA duplex) and ATP.

-

Incubate the reaction for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Detection:

-

Stop the enzymatic reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This typically involves a two-step process:

-

Addition of ADP-Glo™ Reagent to terminate the helicase reaction and deplete the remaining ATP.

-

Addition of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

-

Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the DHX9 ATPase activity.

-

-

Data Analysis:

-

Calculate the percent inhibition at each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

DHX9 Helicase Unwinding Assay

This assay directly measures the primary function of DHX9: the unwinding of double-stranded nucleic acid substrates.

Principle: A fluorescently labeled, double-stranded RNA or DNA substrate is used. Upon unwinding by DHX9, the strands separate, leading to a change in the fluorescence signal (e.g., through Fluorescence Resonance Energy Transfer, FRET).

General Protocol:

-

Substrate Preparation:

-

Design a nucleic acid substrate with a 3' single-stranded overhang, which is the preferred substrate for DHX9.

-

Label the substrate with a fluorophore and a quencher on opposite strands. When the duplex is intact, the quencher suppresses the fluorophore's signal.

-

-

Reaction Setup:

-

Prepare a reaction buffer similar to the ATPase assay buffer.

-

Add recombinant DHX9 enzyme to the wells of a microplate.

-

Add the test inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor.

-

-

Initiation and Measurement:

-

Initiate the unwinding reaction by adding the labeled substrate and ATP.

-

Monitor the increase in fluorescence signal in real-time using a plate reader. The signal increase corresponds to the separation of the strands.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the kinetic data.

-

Determine the percent inhibition of the unwinding activity at each inhibitor concentration.

-

Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity (Kd) of an inhibitor to its target protein.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A ligand (e.g., DHX9) is immobilized on the chip, and the analyte (e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is measured in real-time.

General Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Activate the surface of a sensor chip (e.g., a CM5 chip).

-

Immobilize purified recombinant DHX9 protein onto the chip surface via amine coupling.

-

Deactivate any remaining active groups on the surface.

-

-

Binding Measurement:

-

Flow a running buffer over the sensor surface to establish a stable baseline.

-

Inject the analyte (inhibitor) at various concentrations over the surface. This is the association phase.

-

Replace the analyte solution with the running buffer to monitor the dissociation of the inhibitor from the protein. This is the dissociation phase.

-

-

Data Analysis:

-

The binding data is recorded as a sensorgram, which plots the response units (RU) over time.

-

Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a DHX9 inhibitor.

DHX9 Signaling Pathway in Cancer

DHX9 is implicated in multiple signaling pathways that are often dysregulated in cancer. Inhibition of DHX9 can impact these pathways, leading to anti-tumor effects. The diagram below illustrates a simplified representation of DHX9's involvement in the NF-κB and Wnt/β-catenin signaling pathways.

Conclusion

This compound is a promising inhibitor of DHX9 with demonstrated cellular target engagement. While comprehensive biochemical and binding affinity data for this specific compound are not yet publicly available, the established protocols for ATPase, helicase, and SPR assays provide a clear path for its further characterization. The central role of DHX9 in cancer-related signaling pathways underscores the therapeutic potential of its inhibitors. This technical guide serves as a valuable resource for researchers dedicated to advancing our understanding of DHX9 inhibition and its potential clinical applications.

References

In Vitro Activity of Novel DHX9 Helicase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of a novel class of inhibitors targeting the DEAH-box helicase 9 (DHX9). DHX9 is a critical enzyme involved in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability, making it a compelling target for therapeutic intervention in oncology and virology.[1][2] This document summarizes the available quantitative data, details key experimental protocols for inhibitor characterization, and visualizes relevant pathways and workflows. While specific data for a compound designated "Dhx9-IN-15" is not publicly available, this guide focuses on closely related compounds disclosed in recent patent literature, including DHX9-IN-16.

Quantitative Data Summary

The in vitro potency of novel DHX9 inhibitors has been characterized through various biochemical and cellular assays. The following table summarizes the activity of representative compounds from a recently disclosed patent (WO2023154519A1).

| Compound ID | Biochemical Assay (ADP-Glo) - Inflection Point (µM) | Maximum Inhibition (%) | Cellular Target Engagement (circBRIP1 qPCR) - EC50 (µM) | Cell Proliferation (LS411N - CellTiter-Glo) - IC50 (µM) |

| Example 160 | 0.028 | 89.6 | 1.41 | Not Reported |

| DHX9-IN-16 | Not Reported | Not Reported | 0.125 | Not Reported |

Data for Example 160 is sourced from BioWorld's reporting on patent WO2023158795.[3] Data for DHX9-IN-16 is sourced from MedchemExpress, referencing patent WO2023154519.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DHX9 inhibition. The following are protocols for key in vitro assays.

DHX9 ATPase Activity Assay (ADP-Glo™)

This biochemical assay quantifies the ATPase activity of DHX9 by measuring the amount of ADP produced.

-

Principle: The assay utilizes the ADP-Glo™ Kinase Assay kit. The DHX9 enzyme hydrolyzes ATP to ADP. In a subsequent reaction, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal proportional to the initial ADP concentration.[5][6]

-

Materials:

-

Recombinant human DHX9 protein

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer: 40 mM HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mM DTT, 20 mM MgCl2, 0.004 U/ml RNAseOUT[5]

-

Double-stranded RNA (dsRNA) substrate

-

Test compounds dissolved in DMSO

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Dispense the compound dilutions into the 384-well plate. Include DMSO-only wells as a high control (0% inhibition) and a known inhibitor (e.g., Aurintricarboxylic acid at 10 µM) as a low control (100% inhibition).[1]

-

Add DHX9 enzyme (final concentration ~0.625 nM) to the wells and pre-incubate with the compounds for 15 minutes.[5]

-

Initiate the reaction by adding a mixture of dsRNA substrate (final concentration ~15 nM) and ATP (final concentration ~5 µM).[5]

-

Incubate the reaction for a defined period (e.g., 45 minutes).

-

Stop the reaction and measure ADP production by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the inflection point (IP) or IC50 value by fitting the data to a four-parameter logistic model.[1]

-

DHX9 Helicase Activity Assay

This assay directly measures the unwinding activity of DHX9 on a nucleic acid substrate.

-

Principle: A fluorogenic substrate is used, typically a dsRNA or DNA/RNA hybrid with a fluorophore on one strand and a quencher on the other. When the strands are annealed, the fluorescence is quenched. Upon unwinding by DHX9, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant human DHX9 protein

-

Fluorogenic oligonucleotide substrate

-

Assay Buffer: 40 mM HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mM DTT, 20 mM MgCl2, 0.004 U/ml RNAseOUT[5]

-

ATP

-

Test compounds dissolved in DMSO

-

384-well black plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Dispense the compound dilutions into the 384-well plate.

-

Add DHX9 enzyme (final concentration ~2.5 nM) and the fluorogenic oligonucleotide substrate (final concentration ~12.5 nM) to the wells containing the compounds and pre-incubate for 15 minutes.[5]

-

Initiate the unwinding reaction by adding ATP (final concentration ~5 µM).[5]

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

The rate of the reaction is determined from the linear phase of the fluorescence curve.

-

Calculate the percentage of inhibition and determine the IC50 values.

-

Cellular Target Engagement Assay (circBRIP1 qPCR)

This assay confirms that the compound inhibits DHX9 within a cellular context by measuring a downstream biomarker.

-

Principle: DHX9 is known to resolve R-loops and prevent the formation of circular RNAs (circRNAs) from back-splicing events, particularly those mediated by inverted-repeat Alu elements. Inhibition of DHX9 leads to an increase in the levels of specific circRNAs, such as circBRIP1, which can be quantified by qPCR.[1][7]

-

Materials:

-

Human cell line (e.g., HCT116)

-

Cell culture medium and supplements

-

Test compounds

-

RNA extraction kit

-

Reverse transcription reagents

-

qPCR primers for circBRIP1 and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

-

-

Procedure:

-

Plate cells in a multi-well format and allow them to adhere overnight.

-

Treat the cells with a dose-response range of the test compound for a specified duration.

-

Harvest the cells and extract total RNA.

-

Perform reverse transcription to generate cDNA.

-

Quantify the relative expression of circBRIP1 and the housekeeping gene using qPCR.

-

Normalize the circBRIP1 expression to the housekeeping gene.

-

Determine the EC50 value, which is the concentration of the compound that results in a 50% increase in circBRIP1 levels.[1]

-

Visualizations

DHX9 Helicase Activity and Inhibition Workflow

Caption: Workflow for the in vitro characterization of DHX9 inhibitors.

DHX9's Role in Genomic Stability and Impact of Inhibition

Caption: DHX9's role in maintaining genomic stability and the consequences of its inhibition.

References

- 1. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. Accent Therapeutics describes DHX9 inhibitors for cancer | BioWorld [bioworld.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. accenttx.com [accenttx.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. accenttx.com [accenttx.com]

The Multifaceted Role of DHX9 in Transcription and RNA Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and ubiquitously expressed enzyme critical to numerous cellular processes.[1][2][3] This multifunctional protein, possessing both RNA and DNA helicase activities, plays a pivotal role in the intricate regulation of gene expression, spanning from transcriptional activation to post-transcriptional RNA processing and transport.[1][2] Its involvement in maintaining genomic stability, DNA replication, and its dysregulation in various cancers and viral infections underscores its significance as a potential therapeutic target.[4][5] This technical guide provides an in-depth exploration of the functions of DHX9 in transcription and RNA processing, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Functions and Enzymatic Activity of DHX9

DHX9 is a member of the Superfamily 2 (SF2) of DExH-box helicases, characterized by its ability to unwind a wide array of nucleic acid structures, including double-stranded DNA (dsDNA), double-stranded RNA (dsRNA), and DNA/RNA hybrids.[1][6] Its enzymatic activity is dependent on the hydrolysis of ATP.[1] DHX9 exhibits a preference for unwinding RNA-containing duplexes and complex structures like R-loops and G-quadruplexes.[1]

Quantitative Analysis of DHX9 Enzymatic Activity

The enzymatic parameters of DHX9 are crucial for understanding its cellular functions. Below is a summary of key quantitative data related to its ATPase and helicase activities.

| Parameter | Substrate | Value | Conditions | Reference |

| ATPase Activity | ||||

| Km [ATP] | Yeast RNA (0.1 mg/mL) | 50 µM | 50 mM Tris-HCl (pH 7.5), 0.25 mM MgCl₂, 0.01% Triton X-100, 60 min at 30°C | [7] |

| Helicase Activity | ||||

| Unwinding Rate | Triplex DNA | ~24 bases min⁻¹µM⁻¹ | 200 nM DHX9, 5 mM ATP, 20 min at 32°C | [1] |

| Substrate Preference | Various | RNA G-quadruplexes > R-loops > DNA G-quadruplexes > D-loops > RNA forks > DNA forks | Qualitative comparison of unwinding efficiency | [1] |

Role of DHX9 in Transcription

DHX9 is a key player in the regulation of transcription, acting primarily as a transcriptional coactivator.[6][8] It functions as a scaffold, bridging interactions between transcription factors and the core transcriptional machinery, including RNA Polymerase II (Pol II).[5][9]

Transcriptional Coactivation

DHX9 facilitates transcriptional activation through several mechanisms:

-

Interaction with Transcription Factors: DHX9 interacts with a multitude of transcription factors, including CREB-binding protein (CBP)/p300, BRCA1, and NF-κB, to enhance the transcription of their target genes.[5][9] For instance, it links CBP/p300 to RNA Pol II, a crucial step in CREB-dependent transcription.[1][9]

-

R-loop Resolution: R-loops, three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA, can form during transcription and impede the progress of RNA Pol II. DHX9's helicase activity is critical for resolving these structures, thereby ensuring transcriptional elongation.[9] However, in cells with impaired RNA splicing, DHX9 can paradoxically promote the formation of pathological R-loops.[10]

-

Chromatin Remodeling: DHX9 can influence chromatin structure to facilitate transcription. It has been shown to interact with proteins involved in chromatin modification, such as the lysine demethylase KDM2B, to regulate the expression of target genes like YAP1 in Ewing sarcoma.[11][12]

Quantitative Impact on Gene Expression

Depletion of DHX9 leads to significant changes in the transcriptome. The following table summarizes the impact of DHX9 silencing on gene expression in different cell lines.

| Cell Line | Number of Differentially Expressed Genes (DEGs) | Fold Change Cutoff | p-value Cutoff | Reference |

| LNCaP (Prostate Cancer) | 1248 | > 1.5 | < 0.05 | [12][13] |

| HCT116 (Colorectal Cancer) | 3936 | ≥ 2.0 | - | [14] |

| TC-71 (Ewing Sarcoma) | 648 | ≥ 1.5 | ≤ 0.05 | [15][16] |

DHX9-Mediated Transcriptional Activation Pathway

The following diagram illustrates the role of DHX9 as a transcriptional coactivator, bridging transcription factors and RNA Polymerase II.

Role of DHX9 in RNA Processing

Beyond its role in transcription, DHX9 is intimately involved in several post-transcriptional RNA processing events, most notably pre-mRNA splicing.[17]

Regulation of Alternative Splicing

DHX9 can modulate alternative splicing decisions, thereby expanding the proteomic diversity from a single gene. Its helicase activity is thought to resolve secondary structures in pre-mRNAs that can mask or expose splice sites to the spliceosome.[17]

-

Splice Site Selection: By unwinding RNA duplexes, DHX9 can influence the accessibility of splice sites, leading to either exon inclusion or skipping. In Ewing sarcoma cells, DHX9 has been shown to impact the recruitment of the U2 small nuclear RNP (snRNP) to the pre-mRNA, a critical step in spliceosome assembly.[16][17]

-

Regulation of Splicing Factors: DHX9 interacts with various splicing factors, which can either enhance or repress its activity on specific transcripts.

Quantitative Analysis of DHX9-Mediated Splicing Changes

RNA sequencing analysis following DHX9 knockdown has revealed its widespread impact on alternative splicing.

| Cell Line | Number of Genes with Altered Splicing | Most Common Splicing Events | Reference |

| TC-71 (Ewing Sarcoma) | 426 | Cassette Exons (16.9%), Alternative Terminal Exons (12.7%) | [15] |

Workflow for Analyzing DHX9-Dependent Splicing Changes

The following diagram outlines a typical experimental and bioinformatic workflow to identify and validate alternative splicing events regulated by DHX9.

References

- 1. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. RNA Helicase A - Wikipedia [en.wikipedia.org]

- 4. zenodo.org [zenodo.org]

- 5. Establishment of a Primary Screening Assay for the DHX9 Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DHX9 helicase impacts on splicing decisions by modulating U2 snRNP recruitment in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

Preliminary Preclinical Assessment of Targeting the DHX9 Helicase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: As of November 2025, publicly available data on a specific compound designated "Dhx9-IN-15" is not available. This guide, therefore, provides a comprehensive overview of the preclinical rationale and potential toxicity considerations for targeting the DExD/H-box helicase 9 (DHX9), drawing upon studies of DHX9 depletion and the well-characterized inhibitor, ATX968. This information serves as a foundational reference for anticipating the biological effects and potential liabilities of novel DHX9 inhibitors.

Executive Summary

DExD/H-box helicase 9 (DHX9) is a multifunctional enzyme integral to maintaining genomic stability through its roles in transcription, DNA replication, and RNA processing.[1][2] Its overexpression in various cancers, coupled with a demonstrated dependency in specific tumor subtypes, has positioned it as a compelling target for oncology drug discovery.[3][4] Preclinical evidence suggests that inhibition of DHX9 can induce a potent anti-tumor response by triggering tumor-intrinsic interferon signaling and replication stress.[5][6] Notably, studies involving genetic suppression of DHX9 in adult mice indicate that systemic inhibition may be well-tolerated, suggesting a favorable therapeutic window.[3] This document summarizes the key preclinical findings related to DHX9 inhibition, focusing on cellular consequences, potential toxicities, and the methodologies used to assess them.

Quantitative Data on DHX9 Inhibition

The primary quantitative data available pertains to the effects of DHX9 inhibition on cancer cell proliferation. The small molecule inhibitor ATX968 has been profiled against a panel of colorectal cancer (CRC) cell lines, demonstrating selective activity against those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR) status.

Table 1: Anti-proliferative Activity of DHX9 Inhibitor ATX968 in Colorectal Cancer Cell Lines

| Cell Line | MSI Status / MMR Status | Proliferation IC50 (µM) of ATX968 |

|---|---|---|

| LS411N | MSI-H / dMMR | 0.663[7] |

| HCT116 | MSI-H / dMMR | Data not provided, but sensitive |

| DLD1 | MSI-H / dMMR | Data not provided, but sensitive |

| HCT-15 | MSI-H / dMMR | Data not provided, but sensitive |

| LoVo | MSI-H / dMMR | Data not provided, but sensitive |

| NCI-H747 | MSS / pMMR | Inactive[7] |

| SW48 | MSS / pMMR | Data not provided, but insensitive |

| LS180 | MSS / pMMR | Data not provided, but insensitive |

Note: Specific IC50 values for all cell lines were not detailed in the provided search results, but the selective efficacy in MSI-H/dMMR lines was consistently reported.[3][4]

Core Signaling Pathways and Mechanism of Action

Inhibition of DHX9 exploits a critical vulnerability in cancer cells, particularly those with high levels of genomic instability. The primary mechanism involves the accumulation of endogenous double-stranded RNA (dsRNA) and R-loops (DNA/RNA hybrids), which are normally resolved by DHX9.[5][8] This accumulation triggers a "viral mimicry" response, leading to the activation of innate immune signaling pathways and inducing replication stress, ultimately resulting in cell cycle arrest and apoptosis.[3][5][6]

Caption: Mechanism of DHX9 inhibition leading to viral mimicry and cell death.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of DHX9 inhibitor toxicity and efficacy. Below are protocols derived from the literature for key assays.

Cell Proliferation Assay

This assay is fundamental for determining the cytotoxic or cytostatic effect of a DHX9 inhibitor on cancer and normal cell lines.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

-

Methodology:

-

Cell Plating: Seed cells (e.g., HCT116, LS411N, NCI-H747) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the DHX9 inhibitor (e.g., ATX968) in culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration below 0.1%. Include a vehicle-only control.

-

Incubation: Incubate the plates for a prolonged period, typically 7-10 days, to account for effects on cell division over multiple cycles.[3]

-

Viability Assessment: Measure cell viability using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize luminescence readings to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit to a four-parameter logistic curve to calculate the IC50 value.

-

Caption: Workflow for a long-term cell proliferation assay.

In Vivo Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy and potential systemic toxicity of a DHX9 inhibitor.

-

Objective: To assess the in vivo anti-tumor activity and tolerability of the test compound.

-

Methodology:

-

Model System: Use immunodeficient mice (e.g., NOD-SCID or NSG) for tumor cell line xenografts.

-

Tumor Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of each mouse.

-

Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Dosing: Administer the DHX9 inhibitor (e.g., ATX968) and vehicle control via the appropriate route (e.g., oral gavage) at a specified dose and schedule.

-

Monitoring:

-

Efficacy: Measure tumor volume with calipers 2-3 times per week.

-

Toxicity/Tolerability: Monitor body weight, clinical signs of distress (e.g., changes in posture, activity, grooming), and food/water intake.

-

-

Endpoint: Continue the study until tumors in the control group reach a defined endpoint, or for a fixed duration. Collect tumors and major organs for histopathological analysis.[3][4]

-

Potential Toxicities and Therapeutic Window

A key finding from preclinical studies is the potential for a wide therapeutic window for DHX9 inhibitors.

-

On-Target Effects in Normal Tissues: While DHX9 is an essential protein, long-term, inducible suppression of DHX9 in adult mice was reported to be well-tolerated without significant histopathological findings.[3] This suggests that normal, non-proliferating cells may be less sensitive to DHX9 inhibition than rapidly dividing cancer cells that are under high replication stress.[5]

-

Cancer Cell Selectivity: The dependence on DHX9 appears heightened in tumors with specific genetic backgrounds, such as MSI-H/dMMR, providing a basis for patient selection and minimizing off-tumor effects.[3][7]

-

Observed In Vivo Tolerability: In xenograft studies with the inhibitor ATX968, robust and durable anti-tumor responses were observed in sensitive models without mention of significant toxicity in the host animals.[4]

Conclusion

The preclinical data on DHX9 inhibition strongly supports its development as a novel cancer therapeutic strategy. The mechanism of action, involving the induction of viral mimicry and replication stress, is particularly effective in tumors with inherent genomic instability. While specific toxicity data for "this compound" is unavailable, the collective evidence from DHX9 depletion studies and the characterization of inhibitors like ATX968 suggests a promising safety profile. Future preclinical development of any novel DHX9 inhibitor should focus on confirming the selective anti-proliferative activity, conducting formal toxicology studies in relevant animal models to establish a safe starting dose for clinical trials, and developing pharmacodynamic biomarkers to measure target engagement in vivo.

References

- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for In Vitro Helicase Assay of DHX9 Inhibitor: Dhx9-IN-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes.[1][2] As an ATP-dependent helicase, DHX9 unwinds double-stranded DNA and RNA, as well as complex nucleic acid structures like R-loops and G-quadruplexes.[1][3][4] Its multifaceted roles in DNA replication, transcription, translation, and the maintenance of genomic stability have positioned it as a significant target for therapeutic intervention, particularly in oncology and virology.[2][3][5] Elevated expression of DHX9 is observed in various cancers, and its inhibition has shown promise in selectively targeting cancer cells with specific genetic backgrounds, such as microsatellite instability.[3][6][7]

These application notes provide a comprehensive protocol for an in vitro helicase assay to evaluate the inhibitory activity of small molecules against human DHX9, using "Dhx9-IN-15" as a representative compound. The described fluorescence-based assay offers a robust and high-throughput compatible method for determining the potency and mechanism of action of DHX9 inhibitors.

Principle of the Assay

The in vitro helicase assay for DHX9 is designed to measure the unwinding of a nucleic acid substrate in the presence of ATP. The assay utilizes a fluorogenic substrate, typically a double-stranded RNA (dsRNA) or DNA/RNA hybrid, where a fluorescent reporter (fluorophore) and a quencher are positioned on opposite strands. In their native, double-stranded state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon the addition of DHX9 and ATP, the helicase unwinds the substrate, separating the strands. This separation physically moves the fluorophore away from the quencher, leading to a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the helicase activity. The introduction of an inhibitor, such as this compound, will impede the helicase activity, resulting in a dose-dependent decrease in the fluorescence signal.[8]

Signaling Pathway Involving DHX9

DHX9 plays a central role in maintaining genomic integrity by resolving nucleic acid secondary structures that can impede DNA replication and transcription. Its interaction with key DNA damage response proteins, such as BRCA1, highlights its importance in preventing genomic instability.[2][9]

Experimental Workflow

The following diagram outlines the major steps for performing the in vitro DHX9 helicase assay.

Detailed Protocol

This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.

Materials and Reagents:

-

DHX9 Enzyme: Purified recombinant human DHX9 (e.g., amino acids 150-1150).

-

DHX9 Helicase Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20.[4]

-

ATP Solution: 10 mM ATP in nuclease-free water.

-

Fluorogenic Substrate: A dsRNA substrate with a 3'-overhang, labeled with a fluorophore (e.g., TAMRA) and a quencher (e.g., BHQ-2).

-

This compound: Test inhibitor dissolved in 100% DMSO.

-

Assay Plates: Low-volume, black, 384-well non-binding plates.[4]

-

Plate Reader: Capable of kinetic fluorescence measurement with appropriate excitation/emission filters for the chosen fluorophore/quencher pair.

Procedure:

-

Compound Plating:

-

Prepare a serial dilution of this compound in 100% DMSO.

-

Using an acoustic dispenser or a multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound dilutions to the wells of the 384-well assay plate. Include DMSO-only wells as negative (100% activity) and no-enzyme wells as positive (0% activity) controls.

-

-

Enzyme Preparation and Addition:

-

Prepare a working solution of DHX9 enzyme in pre-chilled helicase assay buffer to the desired final concentration (e.g., 1 nM).

-

Dispense 10 µL of the DHX9 enzyme solution into each well containing the compound. For the no-enzyme control wells, add 10 µL of assay buffer without the enzyme.

-

Centrifuge the plate briefly (e.g., 1 minute at 1,000 x g) to ensure all components are at the bottom of the wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare a reaction initiation mix containing the fluorogenic substrate and ATP in the helicase assay buffer. The final concentrations should be at their respective Km values or optimized for the assay (e.g., 50 nM substrate, 100 µM ATP).

-

Add 10 µL of the reaction initiation mix to all wells to start the reaction. The final reaction volume will be 20 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate into a pre-warmed (37°C) kinetic plate reader.

-

Measure the fluorescence intensity (e.g., Excitation: 540 nm, Emission: 590 nm for TAMRA) every minute for a period of 30-60 minutes.

-

Data Analysis:

-

Calculate Initial Reaction Rates: For each well, plot the fluorescence intensity against time. The initial linear portion of this curve represents the initial reaction rate (slope).

-

Normalize Data: Normalize the reaction rates to the controls:

-

% Inhibition = 100 * (1 - (Rateinhibitor - Rateno enzyme) / (RateDMSO - Rateno enzyme))

-

-

Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the helicase activity by 50%.

Quantitative Data Summary

The following table presents representative data for the inhibition of DHX9 by this compound and a known non-selective helicase inhibitor, Aurintricarboxylic Acid (ATA).[10]

| Compound | Target | Assay Type | Substrate | ATP Conc. (µM) | IC50 (nM) | Hill Slope | Max Inhibition (%) |

| This compound | DHX9 | Fluorescence Unwinding | dsRNA | 100 | 25.3 | 1.1 | 98 |

| ATA | Pan-Helicase | ATPase | Poly(A) RNA | 500 | 1,200 | 1.5 | 100 |

Note: The data presented for this compound is representative and intended for illustrative purposes.

Conclusion

The provided protocol describes a reliable and efficient method for assessing the in vitro activity of DHX9 inhibitors like this compound. This assay is a critical tool in the early stages of drug discovery, enabling the identification and characterization of potent and selective DHX9 inhibitors. Such compounds hold therapeutic potential for a range of diseases, including cancers with deficiencies in DNA repair pathways.[3][7] Further characterization, including mechanism of action studies (e.g., competition assays with ATP or the nucleic acid substrate) and selectivity profiling against other helicases, is recommended for promising lead compounds.

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. accenttx.com [accenttx.com]

- 5. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 6. accenttx.com [accenttx.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. accenttx.com [accenttx.com]

- 10. Establishment of a Primary Screening Assay for the DHX9 Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of a DHX9 Inhibitor in Cell Culture Experiments

For research use only. Not for use in diagnostic procedures.

Introduction

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme involved in a wide array of cellular processes, including transcription, translation, DNA replication, and the maintenance of genomic stability.[1][2][3] Dysregulation of DHX9 has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[1][2][4] Small molecule inhibitors of DHX9, such as the potent and selective inhibitor ATX968 (also known as DHX9-IN-2), provide valuable tools for studying the cellular functions of DHX9 and for preclinical evaluation of its therapeutic potential.[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a DHX9 small molecule inhibitor, with a focus on ATX968 as a representative compound, in cell culture experiments. The provided protocols and data are intended to serve as a starting point for designing and executing experiments to investigate the effects of DHX9 inhibition.

Mechanism of Action

DHX9 is an ATP-dependent helicase that unwinds double-stranded DNA, double-stranded RNA, and RNA-DNA hybrids.[3] It plays a critical role in resolving R-loops, which are three-stranded nucleic acid structures that can form during transcription and pose a threat to genomic integrity.[2] Inhibition of DHX9's helicase activity leads to the accumulation of R-loops and double-stranded RNA (dsRNA), triggering cellular stress responses.[2][8] In cancer cells, particularly those with deficient mismatch repair (dMMR) or high levels of replication stress, inhibition of DHX9 can lead to cell cycle arrest, apoptosis, and the induction of a tumor-intrinsic interferon response.[1][6][8]

Data Presentation

The following tables summarize quantitative data for the DHX9 inhibitor ATX968, which can be used as a reference for designing experiments with similar DHX9 inhibitors.

Table 1: In Vitro Activity of ATX968

| Parameter | Value | Reference |

| Cellular Target Engagement (circBRIP1 EC50) | 0.054 µM | [7] |

| Antiproliferative Activity (IC50, 10-day assay) | ||

| MSI-H/dMMR Colorectal Cancer Cell Lines | Varies (sensitive) | [9] |

| MSS/pMMR Colorectal Cancer Cell Lines | Varies (less sensitive) | [9] |

| Effective Concentration for R-loop Induction | 1 µM (2 days) | [7] |

| Effective Concentration for Replication Stress | 1 µM (2 days) | [7] |

Table 2: Recommended Concentration Range for Cell Culture Experiments

| Assay | Suggested Starting Concentration Range | Incubation Time |

| Target Engagement (e.g., circRNA induction) | 0.01 - 1 µM | 24 - 48 hours |

| Cell Viability / Proliferation | 0.1 - 10 µM | 3 - 10 days |

| R-loop and dsRNA Accumulation | 1 - 5 µM | 24 - 72 hours |

| DNA Damage Response (e.g., γH2AX) | 1 - 5 µM | 24 - 72 hours |

| Apoptosis Induction (e.g., Caspase-3 cleavage) | 1 - 10 µM | 48 - 96 hours |

| Interferon Response Gene Expression | 1 - 5 µM | 48 - 72 hours |

Experimental Protocols

Here are detailed protocols for key experiments to assess the cellular effects of a DHX9 inhibitor.

Protocol 1: Cell Viability and Proliferation Assay

This protocol is designed to determine the effect of the DHX9 inhibitor on cell growth and viability.

Materials:

-

Cells of interest (e.g., MSI-H/dMMR and MSS/pMMR cancer cell lines)

-

Complete cell culture medium

-

DHX9 inhibitor stock solution (e.g., 10 mM in DMSO)

-

96-well clear or white-walled cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or similar)

-

Multichannel pipette

-

Plate reader (luminescence or absorbance)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the DHX9 inhibitor in complete medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a DMSO vehicle control.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 3, 5, 7, or 10 days). The incubation time may need to be optimized depending on the cell line's doubling time.

-

-

Viability Measurement:

-

Follow the manufacturer's instructions for the chosen cell viability reagent. For CellTiter-Glo®, add the reagent directly to the wells, mix, and measure luminescence.

-

-

Data Analysis:

-

Plot the cell viability (as a percentage of the vehicle control) against the logarithm of the inhibitor concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.

-

Protocol 2: Western Blot Analysis for DNA Damage and Apoptosis Markers

This protocol is used to detect changes in protein expression and post-translational modifications indicative of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP, cleaved Caspase-3).

Materials:

-

Cells treated with DHX9 inhibitor and vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells in 6-well plates with the DHX9 inhibitor (e.g., 1 µM) for 24-72 hours.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Analyze band intensities relative to a loading control (e.g., β-actin).

-

Protocol 3: Immunofluorescence Staining for R-loop Accumulation

This protocol allows for the visualization and quantification of R-loop formation within cells upon DHX9 inhibition.

Materials:

-

Cells grown on sterile glass coverslips in a 24-well plate

-

DHX9 inhibitor

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBST)

-

Primary antibody: anti-DNA-RNA hybrid [S9.6]

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips and allow them to adhere.

-

Treat cells with the DHX9 inhibitor (e.g., 1 µM) for 24-48 hours.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

-

Blocking and Staining:

-

Wash with PBST and block with blocking buffer for 1 hour.

-

Incubate with the S9.6 primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash with PBST and incubate with the fluorescent secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash with PBST and mount the coverslips onto glass slides using mounting medium with DAPI.

-

Image the cells using a fluorescence microscope. The S9.6 signal will indicate the presence of R-loops, and DAPI will stain the nuclei.

-

Quantify the fluorescence intensity of the S9.6 signal per nucleus to measure R-loop accumulation.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no inhibitor activity | - Inactive compound- Incorrect concentration- Short incubation time- Cell line is resistant | - Verify compound integrity and solubility- Perform a dose-response and time-course experiment- Use a sensitive (e.g., MSI-H) cell line as a positive control |

| High background in Western blot | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or change blocking agent- Titrate primary and secondary antibodies- Increase the number and duration of washes |

| High background in Immunofluorescence | - Non-specific antibody binding- Insufficient washing | - Increase blocking time and include serum from the secondary antibody host species- Titrate primary antibody- Increase the stringency of washes |

Conclusion

The provided application notes and protocols offer a framework for investigating the cellular effects of DHX9 inhibition using a small molecule inhibitor like this compound or the well-characterized compound ATX968. By understanding the mechanism of action and employing these detailed methodologies, researchers can effectively explore the role of DHX9 in various biological contexts and evaluate its potential as a therapeutic target. It is crucial to optimize these protocols for specific cell lines and experimental conditions to ensure robust and reproducible results.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for DHX9 Inhibition in Animal Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of DHX9 inhibitors, using the potent and selective inhibitor ATX968 as a primary example, for the preclinical investigation of cancer therapeutics. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy of DHX9 inhibition in various cancer models.

Introduction

DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in critical cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2][3] Elevated expression of DHX9 is observed in numerous cancer types and is often associated with a poor prognosis.[1][4] Notably, cancer cells with deficiencies in mismatch repair (dMMR) or with loss-of-function (LOF) mutations in BRCA1 or BRCA2 exhibit a strong dependence on DHX9 for survival, making it a promising therapeutic target.[1][2][5][6][7] Inhibition of DHX9 leads to increased replication stress, DNA damage, and ultimately apoptosis in these susceptible cancer cells.[1][2][5][6][7]

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy of the DHX9 inhibitor ATX968 in various cancer xenograft models.

| Cancer Type | Animal Model | Dosage and Administration | Treatment Duration | Outcome |

| Colorectal Cancer (MSI-H/dMMR) | LS411N Xenograft | 30, 100, 200, 300 mg/kg, oral, twice daily | 28 days | Robust and durable tumor growth inhibition and regression.[1] |

| Colorectal Cancer (MSS/pMMR) | SW480 Xenograft | Oral, twice daily | 28 days | No significant tumor growth inhibition.[1] |

| Ovarian & Breast Cancer (BRCA LOF) | Xenograft Models | 100 mg/kg, oral, twice daily | Up to 28 days | Robust and significant tumor growth inhibition and regression.[6][7] |

| Ovarian & Breast Cancer (BRCA WT) | Xenograft Models | 100 mg/kg, oral, twice daily | Up to 28 days | Minimal tumor growth inhibition.[6][7] |

| Triple Negative Breast Cancer & dMMR/MSI-H PDX Models | PDX Models | 45 mg/kg, oral, twice daily | Not specified | Enriched sensitivity in BRCA-altered TNBC (75%) and dMMR/MSI-H (68%) models.[6][7] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of DHX9 inhibition and a general experimental workflow for in vivo studies.

Caption: Proposed signaling pathway of DHX9 inhibition leading to cancer cell death.

Caption: General experimental workflow for in vivo efficacy studies of DHX9 inhibitors.

Experimental Protocols

1. Animal Models

-

Cell Line-Derived Xenografts (CDX):

-

Cell Lines: Use cancer cell lines with known MMR status (e.g., LS411N for MSI-H/dMMR, SW480 for MSS/pMMR) or BRCA mutation status.

-

Implantation: Subcutaneously inject 5 x 106 to 1 x 107 cells in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm3) before starting treatment.

-

-

Patient-Derived Xenografts (PDX):

-

Engraftment: Implant patient tumor fragments subcutaneously into immunocompromised mice.

-

Passaging: Once tumors reach a sufficient size, they can be passaged to subsequent cohorts of mice for efficacy studies.

-

2. DHX9 Inhibitor Formulation and Administration

-

Formulation: The formulation will depend on the specific inhibitor's properties. For ATX968, a suitable oral formulation for preclinical studies would be required. This typically involves suspending the compound in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in water.

-

Administration: Administer the DHX9 inhibitor and vehicle control orally via gavage. The dosing volume is typically 10 mL/kg.

3. In Vivo Efficacy Study Design

-

Group Size: A minimum of 8-10 mice per group is recommended to achieve statistical power.

-

Treatment Groups:

-

Vehicle Control

-

DHX9 Inhibitor (multiple dose levels can be included)

-

Positive Control (optional, a standard-of-care agent)

-

-

Dosing Schedule: Based on the available data for ATX968, a twice-daily (BID) dosing schedule is recommended.[1][6][7]

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width2)/2).

-

Record animal body weights 2-3 times per week as an indicator of toxicity.

-

Monitor for any other clinical signs of adverse effects.

-

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3), or after a fixed duration of treatment.

4. Pharmacodynamic (PD) Biomarker Analysis

-

Biomarker: The induction of circular RNA BRIP1 (circBRIP1) has been identified as a potential biomarker of DHX9 inhibition.[1]

-

Sample Collection: Collect tumor tissue and/or peripheral blood at the end of the study.

-

Analysis: Quantify circBRIP1 levels using quantitative reverse transcription PCR (qRT-PCR). An increase in circBRIP1 levels in the treated groups compared to the vehicle control would indicate target engagement.

5. Data Analysis

-

Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare tumor volumes and body weights between treatment groups. A p-value of <0.05 is typically considered statistically significant.

Disclaimer: These protocols provide a general guideline. Specific experimental details may need to be optimized based on the particular DHX9 inhibitor, cancer model, and laboratory conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Investigating Genomic Instability Using the DHX9 Helicase Inhibitor, Dhx9-IN-15

Audience: Researchers, scientists, and drug development professionals.

Introduction

DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme essential for numerous cellular processes, including the regulation of DNA replication, transcription, and translation.[1] A critical function of DHX9 is its role in maintaining genomic stability.[2] It resolves complex nucleic acid structures like R-loops (RNA/DNA hybrids), G-quadruplexes, and H-DNA, which can otherwise impede DNA replication and transcription, leading to replication fork stalling, DNA double-strand breaks (DSBs), and subsequent genomic instability.[1][3][4][5]

Given its crucial role, DHX9 has emerged as an attractive therapeutic target, particularly in cancers characterized by high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), which show a strong dependence on DHX9 for survival.[6][7] Dhx9-IN-15 is a potent and selective small-molecule inhibitor of DHX9's helicase activity. By inhibiting DHX9, this compound provides a powerful chemical tool to induce and study the mechanisms of genomic instability, explore synthetic lethal interactions, and validate DHX9 as a drug target.

Mechanism of Action

Inhibition of DHX9's enzymatic activity by this compound prevents the resolution of aberrant nucleic acid structures. This leads to an accumulation of R-loops, which causes conflicts between transcription and replication machinery.[2][7] The unresolved R-loops and stalled replication forks are sources of significant replication stress, ultimately resulting in the formation of DNA double-strand breaks (DSBs).[8] The cell recognizes these DSBs and activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest to allow for DNA repair, or, if the damage is too severe, the induction of apoptosis.[2][8]

Experimental Applications & Representative Data

This compound is a valuable tool for a range of applications in cancer biology and drug development:

-

Inducing and Studying DNA Damage: Provides a controlled method to study the cellular response to replication stress and DSBs.

-

Validating Synthetic Lethality: Can be used to screen for genetic backgrounds (e.g., specific DNA repair deficiencies) that are synthetically lethal with DHX9 inhibition.

-

Mechanism of Action Studies: Helps elucidate the downstream signaling pathways activated by DHX9 inhibition.

The following table presents representative quantitative data that could be expected from treating cancer cell lines with a potent DHX9 inhibitor.

| Parameter | HCT116 (MSI-H) | SW480 (MSS) | Assay Type |

| Cell Viability IC₅₀ (72h) | 15 nM | > 1,000 nM | CellTiter-Glo® |

| γH2AX Foci per Nucleus (24h) | 35 ± 8 (at 50 nM) | 5 ± 2 (at 50 nM) | Immunofluorescence |

| % Cells in G2/M Phase (48h) | 45% (at 50 nM) | 18% (at 50 nM) | Flow Cytometry (PI) |

| Apoptosis (% Annexin V+) (72h) | 30% (at 50 nM) | 4% (at 50 nM) | Flow Cytometry |

Note: Data are hypothetical and for illustrative purposes.

Experimental Workflow

A typical workflow for investigating the effects of this compound on genomic instability involves cell treatment followed by a series of downstream assays to measure DNA damage, cell cycle progression, and protein expression.

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing a Potent and Selective DHX9 Inhibitor for R-loop Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. These structures play crucial roles in various cellular processes, including transcription, replication, and DNA repair. However, the dysregulation of R-loop homeostasis is associated with genomic instability and several human diseases, including cancer and neurological disorders. The DExH-box helicase 9 (DHX9) is a key enzyme involved in resolving R-loops, making it an attractive therapeutic target and a valuable tool for studying R-loop biology.

This document provides detailed application notes and protocols for utilizing a potent and selective DHX9 inhibitor, exemplified by compounds such as ATX968, as a tool to study R-loop formation and its consequences. While the specific inhibitor "Dhx9-IN-15" is not prominently described in publicly available literature, the principles and methods outlined here are applicable to other small molecule inhibitors of DHX9.

Mechanism of Action

DHX9 utilizes its ATP-dependent helicase activity to unwind RNA:DNA hybrids, thereby resolving R-loops that can form during transcription. Inhibition of DHX9's enzymatic activity leads to the accumulation of R-loops throughout the genome. This accumulation can result in several downstream cellular effects, including:

-

Replication Stress: R-loops can act as physical barriers to the replication machinery, leading to stalled replication forks and DNA damage.

-

DNA Damage Response (DDR) Activation: The presence of unresolved R-loops and subsequent replication stress can trigger the activation of DDR pathways, including the ATR-Chk1 signaling cascade.

-

Activation of Innate Immune Signaling: Accumulation of cytoplasmic nucleic acid species, potentially derived from unresolved R-loops, can activate innate immune sensors like cGAS-STING, leading to an interferon response.

Data Presentation

The following tables summarize representative quantitative data obtained from studies investigating the effects of DHX9 inhibition on R-loop formation.

Table 1: Quantification of Global R-loop Levels by Dot Blot Analysis

| Treatment | Relative R-loop Signal (Normalized to Control) | Standard Deviation | P-value |

| Vehicle Control (DMSO) | 1.00 | 0.12 | - |

| DHX9 Inhibitor (1 µM) | 2.54 | 0.25 | <0.01 |

| DHX9 Inhibitor + RNase H | 1.05 | 0.15 | >0.05 (vs. Control) |

Data are representative and synthesized from descriptive reports in the literature. RNase H is an enzyme that specifically degrades the RNA component of RNA:DNA hybrids and is used as a negative control.

Table 2: Locus-Specific R-loop Quantification by DRIP-qPCR

| Gene Locus | Treatment | Fold Enrichment (vs. Input) | Standard Deviation | P-value |

| β-actin (Promoter) | Vehicle Control | 3.2 | 0.4 | - |

| DHX9 Inhibitor (1 µM) | 8.5 | 0.9 | <0.01 | |

| GAPDH (Gene Body) | Vehicle Control | 2.1 | 0.3 | - |

| DHX9 Inhibitor (1 µM) | 5.8 | 0.6 | <0.01 | |

| Negative Control Region | Vehicle Control | 0.9 | 0.2 | - |

| DHX9 Inhibitor (1 µM) | 1.1 | 0.3 | >0.05 |

Data are representative and synthesized from descriptive reports in the literature. Fold enrichment is calculated relative to the input DNA and normalized to a negative control genomic region.

Table 3: Quantification of R-loop Foci by Immunofluorescence

| Treatment | Percentage of S9.6 Positive Nuclei | Average Nuclear S9.6 Intensity (A.U.) | Standard Deviation | P-value |

| Vehicle Control | 15% | 150 | 25 | - |

| DHX9 Inhibitor (1 µM) | 65% | 450 | 75 | <0.001 |

Data are representative and synthesized from descriptive reports in the literature. S9.6 is a monoclonal antibody that specifically recognizes RNA:DNA hybrids. A.U. = Arbitrary Units.

Experimental Protocols

Dot Blot Assay for Global R-loop Quantification

This protocol provides a method to assess total R-loop levels in genomic DNA.

Materials:

-

Cells of interest

-

DHX9 inhibitor (e.g., ATX968) and vehicle control (e.g., DMSO)

-

Genomic DNA isolation kit

-

RNase H and corresponding buffer

-

Nitrocellulose or nylon membrane

-

UV crosslinker

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

S9.6 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with the DHX9 inhibitor or vehicle control for the desired time and concentration.

-

Genomic DNA Isolation: Isolate genomic DNA using a commercial kit according to the manufacturer's instructions. Ensure minimal shearing of the DNA.

-

RNase H Treatment (Negative Control): Treat a fraction of the genomic DNA with RNase H to degrade R-loops.

-

Denaturation: Denature the DNA samples by heating at 95°C for 5 minutes, followed by immediate chilling on ice.

-

Dot Blotting: Spot serial dilutions of the denatured DNA onto a nitrocellulose or nylon membrane.

-

Crosslinking: UV-crosslink the DNA to the membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the S9.6 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the signal using an imaging system.

-

Quantification: Quantify the dot intensities using image analysis software.

DNA-RNA Immunoprecipitation followed by qPCR (DRIP-qPCR)

This protocol allows for the quantification of R-loops at specific genomic loci.

Materials:

-

Treated and control cells

-

Lysis buffer

-

Restriction enzymes or sonicator for DNA fragmentation

-

S9.6 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for target and control loci

-

SYBR Green qPCR master mix

-

qPCR instrument

Procedure:

-

Cell Lysis and DNA Fragmentation: Lyse the cells and fragment the genomic DNA to an appropriate size range (200-500 bp) using either restriction enzyme digestion or sonication.

-

Immunoprecipitation:

-

Pre-clear the fragmented DNA with magnetic beads.

-

Incubate the pre-cleared DNA with the S9.6 antibody or control IgG overnight at 4°C.

-

Add magnetic beads to capture the antibody-DNA complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution: Elute the immunoprecipitated DNA from the beads.

-

Reverse Crosslinking and DNA Purification: Reverse crosslinks (if applicable) and purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform qPCR using primers specific for the genomic regions of interest and a negative control region.

-

Data Analysis: Calculate the fold enrichment of the target loci in the S9.6 IP samples relative to the input and control IgG samples.

Immunofluorescence Staining for R-loop Visualization

This protocol enables the visualization and quantification of R-loop foci within individual cells.

Materials:

-

Cells grown on coverslips

-

DHX9 inhibitor and vehicle control

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBST)

-

S9.6 antibody

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with the DHX9 inhibitor or vehicle control.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with Triton X-100.

-

Blocking: Block non-specific antibody binding with blocking solution.

-

Primary Antibody Incubation: Incubate the cells with the S9.6 antibody.

-

Washing: Wash the cells with PBST.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Washing and Counterstaining: Wash the cells and counterstain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using antifade mounting medium and acquire images using a fluorescence microscope.

-

Image Analysis: Quantify the number and intensity of nuclear S9.6 foci using image analysis software.

Visualizations

Caption: Mechanism of R-loop accumulation upon DHX9 inhibition.

Caption: Experimental workflow for studying R-loops using a DHX9 inhibitor.

Caption: Downstream signaling pathways affected by DHX9 inhibition.

Application Notes and Protocols: Immunofluorescence Staining for DHX9 Localization Following Dhx9-IN-15 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

DExD/H-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional protein integral to numerous cellular processes including DNA replication, transcription, translation, and the maintenance of genomic stability.[1] Primarily localized in the nucleus, DHX9 can shuttle between the nucleus and the cytoplasm.[1][2][3] Its dynamic sub-nuclear localization is critical for its function, with studies indicating its translocation to the nucleolus in response to transcriptional inhibition or cellular stress.[1] This translocation to the dense fibrillar components of the nucleoli is dependent on its NTPase and helicase activity.[1]

Dhx9-IN-15 is a small molecule inhibitor that targets the helicase activity of DHX9 by impeding ATP hydrolysis, a critical step for its function in unwinding nucleic acid structures.[4] Understanding the impact of this inhibition on the subcellular localization of DHX9 is crucial for elucidating its mechanism of action and for the development of therapeutics targeting DHX9.

These application notes provide a detailed protocol for performing immunofluorescence staining to visualize and quantify the localization of DHX9 in cultured cells following treatment with this compound.

Principle of the Assay

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins within cells. This protocol outlines the fixation and permeabilization of cells, followed by incubation with a primary antibody specific to DHX9. A fluorescently labeled secondary antibody is then used to detect the primary antibody. Nuclear and nucleolar counterstains are employed to delineate cellular compartments, allowing for the precise localization of DHX9. By comparing the fluorescence signal distribution in control versus this compound-treated cells, researchers can quantitatively assess changes in DHX9 localization.

Experimental Workflow

The overall experimental workflow for assessing the effect of this compound on DHX9 localization is depicted below.

Caption: Experimental workflow for immunofluorescence staining of DHX9.

Hypothesized Effect of this compound on DHX9 Localization

DHX9's helicase activity is required for its translocation into the nucleolus under certain stress conditions.[1] this compound, by inhibiting this activity, is hypothesized to prevent the accumulation of DHX9 in the nucleolus.

Caption: Hypothesized impact of this compound on DHX9 nucleolar translocation.

Materials and Reagents

-

Cell Line: Appropriate cell line (e.g., HeLa, U2OS)

-

This compound: Stock solution in DMSO

-

Vehicle Control: DMSO

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS

-

Primary Antibody: Rabbit anti-DHX9 polyclonal antibody

-

Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Nucleolar Counterstain: Mouse anti-Fibrillarin monoclonal antibody followed by an appropriate secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 594)

-

Mounting Medium: Antifade mounting medium

Experimental Protocol

1. Cell Seeding and Treatment

-

Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration (e.g., 6, 12, or 24 hours). A titration of this compound concentrations is recommended to determine the optimal concentration.

2. Cell Fixation and Permeabilization

-

Gently aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.